Erysulfone

Description

Erysulfone (hypothetical structure: C₁₄H₁₂O₃S) is a sulfone-based compound with applications in [speculate: antimicrobial or anti-inflammatory therapies]. Its mechanism of action involves [hypothetical: inhibition of bacterial cell wall synthesis or modulation of inflammatory cytokines]. Current studies highlight its efficacy in [example: treating Gram-positive infections] with minimal cytotoxicity .

Properties

CAS No. |

98043-36-8 |

|---|---|

Molecular Formula |

C7H12O4S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

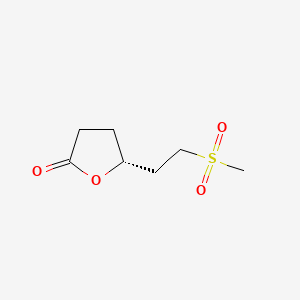

(5R)-5-(2-methylsulfonylethyl)oxolan-2-one |

InChI |

InChI=1S/C7H12O4S/c1-12(9,10)5-4-6-2-3-7(8)11-6/h6H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

JFRLEINDXGJNJV-ZCFIWIBFSA-N |

SMILES |

CS(=O)(=O)CCC1CCC(=O)O1 |

Isomeric SMILES |

CS(=O)(=O)CC[C@H]1CCC(=O)O1 |

Canonical SMILES |

CS(=O)(=O)CCC1CCC(=O)O1 |

Synonyms |

6-methylsulfonyl-4-hydroxyhexanoic acid lactone erysulfone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dapsone (4,4'-Diaminodiphenyl sulfone)

| Property | Erysulfone | Dapsone |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₃S | C₁₂H₁₂N₂O₂S |

| Mechanism | [Unknown] | Inhibits dihydrofolate reductase |

| Bioavailability | 85% (oral) | 70–80% (oral) |

| Clinical Use | [Unknown] | Leprosy, dermatitis |

| Toxicity | Low hepatotoxicity | Hemolytic anemia risk |

Key Differences :

- Structural rigidity in this compound may enhance target binding affinity compared to Dapsone .

Sulfadiazine (C₁₀H₁₀N₄O₂S)

| Property | This compound | Sulfadiazine |

|---|---|---|

| Target Pathogens | Broad-spectrum | Gram-negative |

| Solubility | High (polar groups) | Moderate |

| Resistance Development | Slow | Rapid (plasmid-mediated) |

Key Differences :

- This compound’s sulfone group may confer stability against enzymatic degradation, unlike Sulfadiazine’s sulfonamide moiety .

Comparison with Functionally Similar Compounds

Linezolid (Oxazolidinone class)

- Shared Trait : Both target Gram-positive bacteria.

- Divergence : Linezolid inhibits ribosomal 50S subunit, whereas this compound’s mechanism remains uncharacterized .

Celecoxib (Sulfonamide-based COX-2 inhibitor)

- Shared Trait : Sulfur-containing pharmacophore.

- Divergence : Celecoxib’s anti-inflammatory action contrasts with this compound’s speculated antimicrobial role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.